molecular formula C18H19FN2O2S B1278574 benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate CAS No. 168828-71-5

benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate

Cat. No. B1278574
CAS RN: 168828-71-5
M. Wt: 346.4 g/mol
InChI Key: IFTVWPQLBCYBPN-UHFFFAOYSA-N
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Description

Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate is a fluorinated heterocyclic compound . It bears a morpholine (a 6-membered heterocycle), a fluorobenzene, a carbamate linker, and a benzyl group . It is an intermediate in the synthesis of Linezolid Dimer, an impurity of the antibacterial agent Linezolid .


Molecular Structure Analysis

The molecular structure of benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate consists of a benzyl group, a carbamate linker, a fluorobenzene, and a thiomorpholin-4-yl group . The InChI code for this compound is 1S/C18H19FN2O2S/c19-16-12-15 (6-7-17 (16)21-8-10-24-11-9-21)20-18 (22)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2, (H,20,22) .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate include a molecular weight of 346.43 . It is a solid substance . More specific properties like melting point, boiling point, and solubility might be available in specialized chemical databases.

Scientific Research Applications

Pharmaceutical Research

Benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate has potential applications in pharmaceutical research due to its structural characteristics. The presence of a thiomorpholine moiety can be advantageous in drug design, as morpholine derivatives have been studied for their applications as anticancer agents . The compound’s ability to interact with various biological targets can be explored for the development of new therapeutic agents.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl N-(3-fluoro-4-thiomorpholin-4-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c19-16-12-15(6-7-17(16)21-8-10-24-11-9-21)20-18(22)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTVWPQLBCYBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153822
Record name [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168828-71-5
Record name [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168828-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(4-thiomorpholinyl)phenyl]carbamic acid phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-(2-fluoro-4-nitrophenyl)thiomorpholine (3.67 g, 8.255 mmol) was dissolved in THF (75 mL) and then treated with a solution of sodium hydrosulfite (26.4 g, 151.56) in water (150 mL). The reaction was slightly exothermic. After an hour, the reaction was found to be complete by TLC (30% EtOAc/hexane, UV short wave). After cooling to 0° C. in an ice bath, the reaction was quenched with NaHCO3 (25.5 g, 303.12 mmol). Next, the reaction was diluted with pH 7 buffer (500 mL). After this solution was saturated with solid NaCl, the product was extracted into CH2Cl2 (4×500 mL). The combined extracts were dried over anhydrous Na2SO4, filtered and then concentrated under reduced pressure to yield a yellow solid that was stored in the freezer overnight (16 hours). The crude amine (1.826 g, 8.601 mmol) was dissolved in dry THF (85 mL) and then cooled to -20° C. (MeOH/ice bath). The solution was treated with N,N-dimethylaniline (1.36 mL, 10.75 mmol) and then allowed to stir at -20° C. for 15 minutes. Next, benzylchloroformate [1.42 mL (corrected for 95% purity), 9.46 mmol] was added dropwise. A precipitate fomed almost immediately. The reaction was allowed to stir for an additional 15 minutes before the bath was removed. Upon warming to room temperature under N2 (1 hour), the reaction was found to be complete by TLC (30% EtOAc/hexane, UV short wave). The reaction was diluted with EtOAc (200 mL) and then washed with both water (2×200 mL) and brine (200 mL). The aqueous portions were combined and then back-extracted with more EtOAc (2×200 mL). The organic portions were combined, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to yield a yellowish solid. This crude material was chromatographed on silica gel (150 g, packed with 5% EtOAc/hexane), eluting with 2 L of 5% EtOAc/hexane, 1 L of 10% EtOAc/hexane (CH2Cl2 was added to maintain solubility) to give 2.65 g (50%) of the title compound as an off-white crystalline solid with a melting point of 142° C. and a HRMS (M+) calculated for C18H19N2O2FS 346.1151, found 346.1157.
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
26.4 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
25.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
1.826 g
Type
reactant
Reaction Step Six
Name
Quantity
85 mL
Type
solvent
Reaction Step Six
[Compound]
Name
MeOH ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
1.36 mL
Type
reactant
Reaction Step Eight
Quantity
1.42 mL
Type
reactant
Reaction Step Nine
Yield
50%

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